

A Comprehensive Technical Guide to 2-Ethylcyclopentanone for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

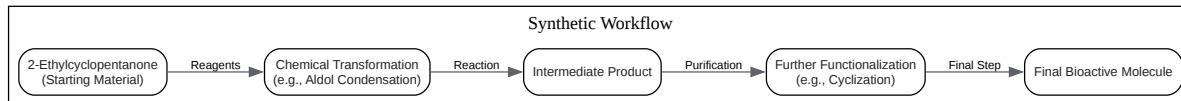
Compound of Interest

Compound Name: **2-Ethylcyclopentanone**

Cat. No.: **B7821271**

[Get Quote](#)

This guide provides an in-depth analysis of **2-Ethylcyclopentanone** (CAS No. 4971-18-0), a versatile cyclic ketone that serves as a valuable building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document covers the compound's commercial availability, chemical properties, applications, and essential protocols for its handling and quality control.


Introduction to 2-Ethylcyclopentanone: A Profile

2-Ethylcyclopentanone is a cyclic ketone featuring a five-membered ring with an ethyl substituent.^[1] Its chemical structure, characterized by a carbonyl group within the cyclopentane ring, imparts a specific reactivity that is leveraged in various synthetic applications.^[1] It is typically a colorless to pale yellow liquid with a distinct odor.^[1]

Key identifiers and properties of **2-Ethylcyclopentanone** are summarized below:

Property	Value	Source(s)
CAS Number	4971-18-0	[2][3][4]
Molecular Formula	C ₇ H ₁₂ O	[1][2][3][4]
Molecular Weight	112.17 g/mol	[2][3]
IUPAC Name	2-ethylcyclopentan-1-one	[3]
Synonyms	Cyclopentanone, 2-ethyl-	[1][3]
Appearance	Colorless to light yellow liquid	[1][4]
Boiling Point	158-160 °C	[5]
Density	0.9132 g/cm ³ (at 17 °C)	[5]
Flash Point	45.8 °C	[6]
Solubility	Soluble in organic solvents, limited solubility in water.	[1]

The presence of the carbonyl group and the adjacent chiral center makes **2-Ethylcyclopentanone** a valuable precursor in asymmetric synthesis, allowing for the creation of complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow using **2-Ethylcyclopentanone**.

Quality Control and Analytical Methods

Ensuring the purity and identity of **2-Ethylcyclopentanone** is crucial for its effective use in research. The following analytical techniques are standard for its characterization:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and identifying any volatile impurities. The NIST WebBook provides a reference mass spectrum for **2-Ethylcyclopentanone**. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of protons and carbons in the molecule. PubChem lists available spectral data. [3]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic carbonyl (C=O) stretch, a key functional group in the molecule. [3]

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for a reaction involving **2-Ethylcyclopentanone**, illustrating its use as a synthetic precursor.

Reaction: Aldol Condensation of **2-Ethylcyclopentanone** with an Aromatic Aldehyde

- Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve **2-Ethylcyclopentanone** (1.0 eq) in anhydrous ethanol.
- Reagent Addition: Add the aromatic aldehyde (1.0 eq) to the solution.
- Catalyst: Slowly add an aqueous solution of sodium hydroxide (catalytic amount) to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Safety, Handling, and Storage

2-Ethylcyclopentanone presents several hazards that require careful management in a laboratory setting.

- Hazards: The compound is harmful if swallowed and causes skin and eye irritation. [3][6] It may also cause respiratory irritation. [3][6] It is a flammable liquid with a flash point of 45.8 °C. [6]* Handling: Always handle **2-Ethylcyclopentanone** in a well-ventilated area or a chemical fume hood. [1][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [1][6] Avoid contact with skin and eyes, and prevent the formation of aerosols. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6] Keep away from heat, sparks, and open flames. [8]

Conclusion

2-Ethylcyclopentanone is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its unique structural features and reactivity provide a foundation for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, suppliers, and safe handling practices is essential for its effective and responsible use in the laboratory.

References

- 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem - NIH. [\[Link\]](#)
- Cyclopentanone, 2-ethyl- - the NIST WebBook. [\[Link\]](#)
- (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem - NIH. [\[Link\]](#)
- **2-ethylcyclopentanone** - ChemBK. [\[Link\]](#)
- Safety Data Sheet: 2-Methylcyclopentanone - Chemos GmbH&Co.KG. [\[Link\]](#)
- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 4971-18-0: 2-Ethylcyclopentanone | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]
- 3. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylcyclopentanone | CymitQuimica [cymitquimica.com]
- 5. 2-ETHYLCYCLOPENTANONE CAS#: 4971-18-0 [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Cyclopentanone, 2-ethyl- [webbook.nist.gov]
- 8. chemos.de [chemos.de]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Ethylcyclopentanone for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821271#commercial-availability-and-suppliers-of-2-ethylcyclopentanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com